Piperazine, 1-(3-amino-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dimethanesulfonate, hydrate
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Description
Piperazine, 1-(3-amino-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dimethanesulfonate, hydrate is a useful research compound. Its molecular formula is C31H39N5O6S2 and its molecular weight is 641.8 g/mol. The purity is usually 95%.
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Biological Activity
Piperazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(3-amino-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dimethanesulfonate, hydrate is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C22H30N4O6S
- Molecular Weight : 462.56 g/mol
The structure features a piperazine ring substituted with a pyrazinyl group and a triphenylpropyl moiety. This unique combination is believed to contribute to its biological properties.
Antitumor Activity
Research has indicated that piperazine derivatives exhibit significant antitumor activity. A study focused on the synthesis of various piperazine compounds showed promising results against different cancer cell lines. Specifically, compounds similar to the one demonstrated cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .
Antibacterial and Antifungal Properties
Piperazine derivatives have also been evaluated for their antibacterial and antifungal activities. In one study, a series of piperazine-based compounds were synthesized and tested against various bacterial strains and fungi. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting potential applications in treating infections caused by resistant strains .
Cardiovascular Effects
Another area of interest is the cardiovascular effects of piperazine derivatives. Some studies have reported that these compounds can induce vasorelaxation and exhibit bradycardic effects. For instance, a series of piperazine derivatives was evaluated for their ability to reduce heart rate and promote vasodilation in vitro, indicating potential use in managing cardiovascular conditions .
Case Studies
- Antitumor Study : A recent investigation into the antitumor properties of piperazine derivatives found that specific modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment with various concentrations of the compound .
- Antibacterial Efficacy : In a screening of multiple piperazine compounds against Gram-positive and Gram-negative bacteria, one derivative demonstrated significant inhibition zones in disk diffusion assays. This suggests its potential as a lead compound for developing new antibacterial agents .
- Cardiovascular Research : A study assessing the cardiovascular effects of a related piperazine compound showed that it significantly lowered blood pressure in animal models. The mechanism was attributed to endothelium-dependent relaxation pathways .
Summary of Biological Activities
Properties
CAS No. |
36524-75-1 |
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Molecular Formula |
C31H39N5O6S2 |
Molecular Weight |
641.8 g/mol |
IUPAC Name |
methanesulfonic acid;3-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyrazin-2-amine |
InChI |
InChI=1S/C29H31N5.2CH4O3S/c30-27-28(32-18-17-31-27)34-22-20-33(21-23-34)19-16-29(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;2*1-5(2,3)4/h1-15,17-18H,16,19-23H2,(H2,30,31);2*1H3,(H,2,3,4) |
InChI Key |
BXHWNSFNMHETHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CN=C5N |
Origin of Product |
United States |
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